Ketocaine

Content Navigation

CAS Number

Product Name

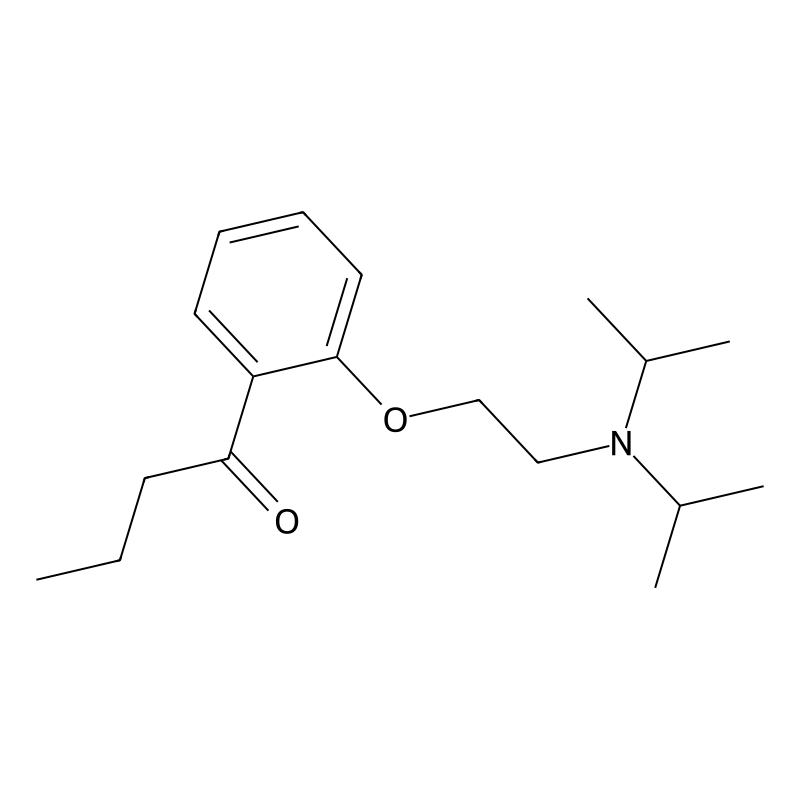

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ketocaine is a specialized amino ether local anesthetic structurally distinct from standard amide and ester classes, featuring a unique butyrophenone core [1]. In laboratory and preclinical settings, it is primarily utilized for its exceptional epicutaneous penetration and vasoactive properties. Unlike conventional anesthetics that often require vasoconstrictive additives to prolong their effect, ketocaine induces localized hyperemia, making it highly relevant for topical formulation development and tissue viability research [2]. Its procurement is typically prioritized for specialized dermatological studies, surgical flap modeling, and transdermal delivery research where standard agents fail to provide sufficient intact-skin permeation or where they compromise local microcirculation [3].

References

- [1] PubChem Compound Summary for CID 68946, Ketocaine. National Center for Biotechnology Information.

- [2] Pettersson LO, Akerman B. Effect of different types of anaesthesia including percutaneous local anaesthesia on survival of experimental skin flaps. Scand J Plast Reconstr Surg. 1979;13(2):237-40.

- [3] Akerman B. Penetration of local anaesthetics through intact skin. Acta Pharmacol Toxicol (Copenh). 1978.

Substituting ketocaine with common local anesthetics such as lidocaine, prilocaine, or tetracaine fundamentally alters peripheral vascular dynamics and transdermal efficacy in experimental models [1]. Standard agents like prilocaine often require mechanical infiltration and are frequently co-formulated with epinephrine, which induces vasoconstriction and can severely exacerbate tissue necrosis in compromised vascular beds[2]. In contrast, ketocaine applied epicutaneously acts as a vasodilator, actively improving blood supply and nutrition to the treated area [2]. Furthermore, traditional anesthetics exhibit inferior penetration through intact stratum corneum compared to ketocaine, rendering them inadequate for non-invasive topical applications that require deep dermal blockade without physical tissue disruption [3].

References

- [1] Akerman B. Penetration of local anaesthetics through intact skin. Acta Pharmacol Toxicol (Copenh). 1978.

- [2] Pettersson LO, Akerman B. Effect of different types of anaesthesia including percutaneous local anaesthesia on survival of experimental skin flaps. Scand J Plast Reconstr Surg. 1979;13(2):237-40.

- [3] Galatulas I, et al. New alkylating agents: butyrophenone derivatives. Anticancer Res. 1986 Jul-Aug;6(4):853-5.

Enhanced Tissue Survival in Experimental Skin Flaps

In comparative in vivo models assessing the survival of experimental skin flaps, epicutaneous application of ketocaine significantly outperformed standard infiltration anesthesia [1]. Ketocaine treatment resulted in an average flap survival rate of 71%. In direct contrast, infiltration with prilocaine (both with and without adrenaline) yielded survival rates of only 41% to 53% [1]. This 18–30% absolute improvement in tissue viability is attributed to ketocaine's ability to induce local hyperemia and enhance peripheral blood supply, preventing ischemic necrosis.

| Evidence Dimension | Experimental skin flap survival rate |

| Target Compound Data | 71% survival (Ketocaine epicutaneous) |

| Comparator Or Baseline | 41% - 53% survival (Prilocaine infiltration, with/without adrenaline) |

| Quantified Difference | 18% to 30% absolute increase in tissue survival |

| Conditions | Guinea pig experimental skin flap model |

This makes ketocaine the optimal anesthetic choice for in vivo surgical and dermatological models where preserving microvascular perfusion and tissue viability is a primary experimental endpoint.

Superior Epicutaneous Penetration on Intact Skin

Ketocaine demonstrates superior transdermal permeability compared to conventional ester and amide anesthetics [1]. Preclinical evaluations of epicutaneous applications on intact skin reveal that ketocaine solutions achieve more effective anesthetic blockade than corresponding compositions of lidocaine and tetracaine [1]. This physicochemical advantage is linked to its specific lipophilicity and butyrophenone structure, which facilitates rapid partitioning into the lipid matrix of the skin without requiring mechanical stratum corneum disruption.

| Evidence Dimension | Epicutaneous anesthetic efficacy on intact skin |

| Target Compound Data | Effective deep blockade via direct topical application |

| Comparator Or Baseline | Lidocaine and Tetracaine (inferior epicutaneous efficacy) |

| Quantified Difference | Significantly enhanced transdermal penetration and onset |

| Conditions | Intact mammalian skin models |

Procurement of ketocaine is essential for developing non-invasive topical formulations where avoiding the pain and tissue distortion of needle infiltration is required.

Modulation of Tissue Oxygen Consumption in Anaerobic Environments

Beyond its sodium channel-blocking anesthetic properties, ketocaine exhibits distinct metabolic modulatory effects [1]. Studies indicate that ketocaine actively alters oxygen consumption in tissues characterized by predominant anaerobic metabolism [1]. Unlike standard anesthetics which are metabolically inert regarding local respiration, ketocaine's butyrophenone moiety interacts with cellular metabolic pathways. This dual action on local anesthesia and tissue metabolism provides a unique pharmacological profile for investigating ischemic or metabolically stressed tissues.

| Evidence Dimension | Tissue oxygen consumption modulation |

| Target Compound Data | Active alteration of oxygen consumption in anaerobic tissues |

| Comparator Or Baseline | Standard local anesthetics (metabolically neutral) |

| Quantified Difference | Distinct metabolic modulation vs. baseline inertness |

| Conditions | Tissues with prevailing anaerobic metabolism in vitro |

Researchers studying ischemic tissue survival or local metabolic responses to anesthetics require ketocaine for its dual neuro-blocking and metabolic-modulating properties.

Surgical Flap and Graft Viability Modeling

Due to its proven ability to increase experimental flap survival to 71% via local hyperemia, ketocaine is the preferred anesthetic for preclinical plastic surgery and reconstructive models where maintaining vascular perfusion is critical [1].

Advanced Topical Formulation Development

Ketocaine's superior ability to penetrate intact stratum corneum compared to lidocaine makes it an ideal active pharmaceutical ingredient (API) candidate for transdermal patches and epicutaneous gels designed for needle-free dermatological procedures [2].

Ischemic Tissue Research

Its unique capacity to alter oxygen consumption in tissues with anaerobic metabolism allows researchers to use ketocaine as a pharmacological tool in studying cellular responses to hypoxia and local ischemia, differentiating it from metabolically inert anesthetics [3].

References

- [1] Pettersson LO, Akerman B. Effect of different types of anaesthesia including percutaneous local anaesthesia on survival of experimental skin flaps. Scand J Plast Reconstr Surg. 1979;13(2):237-40.

- [2] Akerman B. Penetration of local anaesthetics through intact skin. Acta Pharmacol Toxicol (Copenh). 1978.

- [3] Galatulas I, et al. New alkylating agents: butyrophenone derivatives. Anticancer Res. 1986 Jul-Aug;6(4):853-5.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Permin M, Ipsen L, Hansen MK, Andersen L, Petersen E, Rosengreen L, Søfensen MS, Bank D, Steffensen B, Gustafsson B. Relief from pain localized to the lower back in early labour. A double blind trial of ketocaine, a new, highly effective, local, cutaneous analgesic (A 2358, Ane-Pad), and placebo. Z Geburtshilfe Perinatol. 1981 Dec;185(6):360-3. PubMed PMID: 6461973.

3: Berlin-Wahlén A, Evers H, Haegerstam G, Vinnars E. Systemic absorption of ketocaine following epicutaneous administration. Acta Pharm Suec. 1981;18(3):113-8. PubMed PMID: 7324977.

4: Ulmsten U, Sandahl B, Lundén C, Andersson KE. Treatment of labor pain with locally applied ketocaine. Acta Obstet Gynecol Scand. 1980;59(3):209-12. PubMed PMID: 6999827.

5: Jouppila R, Nuoranne E, Tervilä L, Gustafsson B. Epicutaneous application of A2358 compresses containing ketocaine for pain relief in labor. A multicenter double-blind trial. Acta Obstet Gynecol Scand. 1983;62(4):321-4. PubMed PMID: 6227198.

6: Haegerstam G, Evers H, Juhlin L. Hyperaemia induced by topical application of anaesthetic formulations containing ketocaine. Scand J Plast Reconstr Surg. 1979;13(3):469-71. PubMed PMID: 542818.

7: Smythe GE. Skin penetration of ketocaine. Br J Anaesth. 1979 Dec;51(12):1189-90. PubMed PMID: 526389.

8: Berlin-Wahlén A, Sandberg R. Biotransformation and elimination of ketocaine in rats. Acta Pharm Suec. 1977;14(4):321-34. PubMed PMID: 930592.

9: Jouppila R, Teramo K, Ulmsten U, Purhonen M, Hollmén A, Berlin-Wahlén A, Gustafsson B. Maternal and foetal drug levels after epicutaneous application of a local anaesthetic formulation containing ketocaine for possible use as pain relief in labour. Acta Anaesthesiol Scand. 1981 Feb;25(1):73-5. PubMed PMID: 7293707.

10: Ardizzone F, Ariano M, Galatulas I. [Ketocaine as an activator of oxygen consumption by cerebral tissue]. Boll Soc Ital Biol Sper. 1968 Jan 15;44(1):60-4. Italian. PubMed PMID: 5664660.

11: Pontén B, Ohlsén L. Skin surface application of ketocaine to provide local anaesthesia for cutting split skin grafts. Br J Plast Surg. 1977 Oct;30(4):251-4. PubMed PMID: 338067.

12: Berlin-Wahlén A, Högberg K, Lindgren JE, Vecchietti M. Determination of ketocaine blood concentrations following brachial plexus block and epicutaneous administration. Acta Pharm Suec. 1977;14(5-6):425-34. PubMed PMID: 596161.

13: Bongrani S, Colla B, Ferrari O. Inotropic effects on the isolated heart of the guinea pig of an antiarrhythmic drug derived from ketocaine. Farmaco Prat. 1975 Jul;30(7):347-55. PubMed PMID: 1157915.

14: Hallin RG. Blocking effects of a topical anesthetic composition containing Ketocaine on cutaneous C receptor responses in alert man. Acta Anaesthesiol Scand. 1974;18(4):306-17. PubMed PMID: 4375396.

15: Carruba M, Galatulas I, Pomarelli P. [Effects of a series of ketocaine homologues on neuromuscular transmission]. Atti Accad Med Lomb. 1970;25(2-3):162-8. Italian. PubMed PMID: 4377222.

16: Bossa R, Dubini F, Galatulas I, Taniguchi M. [Antimitotic activity of formicin, ketocaine and chloroimipramine on human leukocytes in culture stimulated with phytohemagglutinin]. Arch Ital Patol Clin Tumori. 1970 Jul-Dec;13(3):135-40. Italian. PubMed PMID: 5521382.

17: Pollazzon G, Papi B. [Comparative evaluation of a new local anesthetic (Rec. 7-0518 or ketocaine) in continuous peridural anesthesia]. Acta Anaesthesiol. 1968;19:Suppl 9:187+. Italian. PubMed PMID: 5757611.

18: Pettersson LO, Strömbeck JO. Percutaneous anaesthesia for dermabrasion. Scand J Plast Reconstr Surg. 1978;12(3):287-90. PubMed PMID: 741219.

19: Andreani A, Bonazzi D, Rambaldi M, Galatulas I, Bossa R. Potential antitumor agents X: Synthesis and antitumor activity of two nitrogen mustard derivatives related to ketocaine. J Pharm Sci. 1984 Aug;73(8):1175-7. PubMed PMID: 6548522.

20: Andreani A, Scapini G, Galatulas I, Bossa R. Potential antitumor agents IX: synthesis and antitumor activity of two analogues of ketocaine. J Pharm Sci. 1983 Jul;72(7):814-5. PubMed PMID: 6886989.

Explore Compound Types

C7H6N2O4

C7H6N2O4